molecular formula C15H12F3NO2 B8701387 Benzoic  acid,  2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-

Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-

Cat. No.: B8701387
M. Wt: 295.26 g/mol
InChI Key: YRBRYHACQBMPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- is an organic compound with the molecular formula C15H12F3NO2. It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- can be achieved through several synthetic routes. One common method involves the reaction of 2-amino benzoic acid with 2-methyl-3-(trifluoromethyl)aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C15H12F3NO2/c1-9-11(15(16,17)18)6-4-8-12(9)19-13-7-3-2-5-10(13)14(20)21/h2-8,19H,1H3,(H,20,21)

InChI Key

YRBRYHACQBMPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.